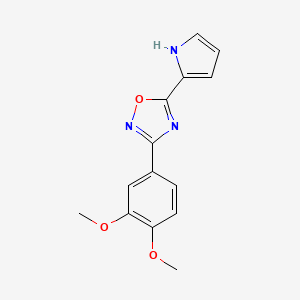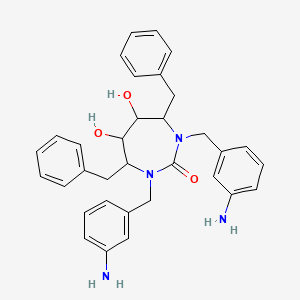
Mozenavir (stereochemistry undefined)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It acts as an HIV protease inhibitor, binding to this target with high affinity . Despite promising results in early testing, Mozenavir was unsuccessful in human clinical trials. studies continue into related derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mozenavir involves the preparation of cyclic urea-based human immunodeficiency virus type-1 protease inhibitors. The process includes the substitution of P1/P1’ residues . The detailed synthetic route and reaction conditions are documented in various medicinal chemistry journals .
Industrial Production Methods
Industrial production methods for Mozenavir are not extensively documented due to its investigational status. the synthesis generally follows standard pharmaceutical manufacturing practices, including large-scale synthesis, purification, and quality control processes.
Chemical Reactions Analysis
Types of Reactions
Mozenavir undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving Mozenavir include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product.
Major Products Formed
The major products formed from the reactions involving Mozenavir are typically derivatives that retain the core structure of the compound while introducing modifications to enhance its antiviral activity .
Scientific Research Applications
Chemistry: Used as a model compound for studying protease inhibitors.
Biology: Investigated for its interactions with viral proteins and its potential to inhibit viral replication.
Medicine: Explored as a treatment for HIV/AIDS and other viral infections, including SARS-CoV-2.
Mechanism of Action
Mozenavir exerts its effects by inhibiting the HIV protease enzyme, which is essential for the maturation of infectious viral particles. By binding to the active site of the protease, Mozenavir prevents the cleavage of the Gag-Pol polyprotein, thereby inhibiting viral replication . The molecular targets and pathways involved include the HIV protease enzyme and related viral proteins .
Comparison with Similar Compounds
Similar Compounds
Ritonavir: Another HIV protease inhibitor with a similar mechanism of action.
Indinavir: An HIV protease inhibitor used in combination therapy for HIV/AIDS.
Saquinavir: One of the first HIV protease inhibitors developed.
Uniqueness of Mozenavir
Mozenavir is unique due to its high affinity for the HIV protease enzyme and its specific binding interactions. Despite its failure in clinical trials, it serves as a valuable model for studying protease inhibitors and developing new antiviral agents .
Properties
CAS No. |
257295-75-3 |
|---|---|
Molecular Formula |
C33H36N4O3 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H36N4O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22,34-35H2 |
InChI Key |
KYRSNWPSSXSNEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B12509321.png)
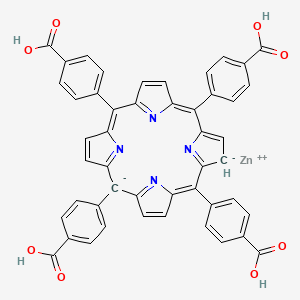
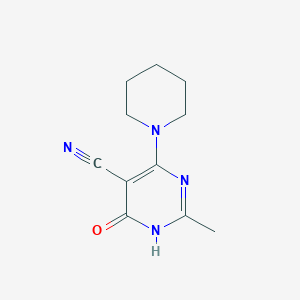
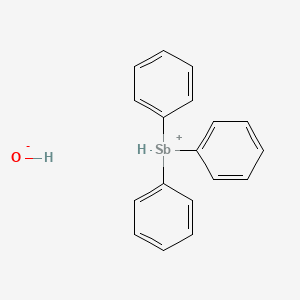

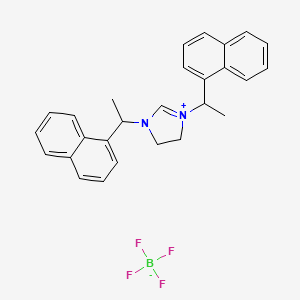
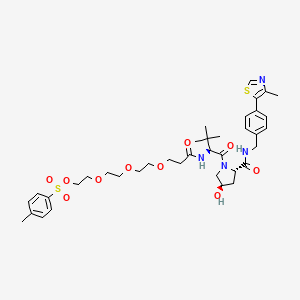
![Butyl({[4-({4-[2-(4-{4-[(butyldimethylammonio)methyl]benzamido}phenyl)ethenyl]phenyl}carbamoyl)phenyl]methyl})dimethylazanium dichloride](/img/structure/B12509369.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509370.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide](/img/structure/B12509376.png)
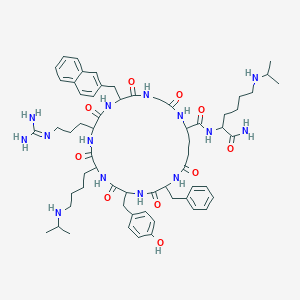
![N-[2-(diphenylphosphanyl)-1-[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12509382.png)
![{4-[(tert-butoxycarbonyl)oxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl}acetic acid](/img/structure/B12509390.png)
